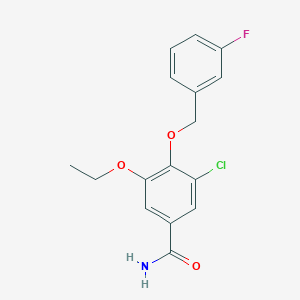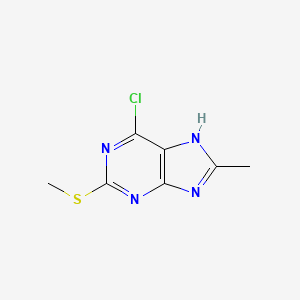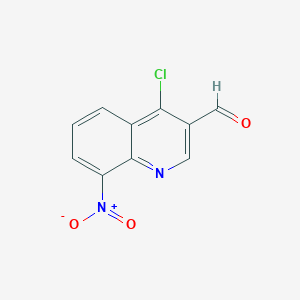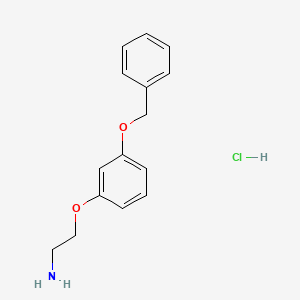
2-(3-(Benzyloxy)phenoxy)ethanamine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Benzyloxy)phenoxy)ethanamine hydrochloride is a chemical compound with the molecular formula C15H18ClNO2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyloxy group attached to a phenoxyethanamine structure, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenoxy)ethanamine hydrochloride typically involves the reaction of 3-(benzyloxy)phenol with 2-chloroethylamine hydrochloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(3-(Benzyloxy)phenoxy)ethanamine hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound. Industrial production methods also focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Benzyloxy)phenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-(Benzyloxy)phenoxy)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-(Benzyloxy)phenoxy)ethanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular functions. Detailed studies on its mechanism of action help elucidate its potential therapeutic effects and guide the development of related compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(Benzyloxy)phenoxy)ethanol
- 2-(3-(Benzyloxy)phenoxy)acetic acid
- 2-(3-(Benzyloxy)phenoxy)propylamine
Uniqueness
2-(3-(Benzyloxy)phenoxy)ethanamine hydrochloride stands out due to its unique combination of a benzyloxy group and a phenoxyethanamine structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different biological activities or chemical behaviors, highlighting its importance in scientific studies.
Eigenschaften
Molekularformel |
C15H18ClNO2 |
|---|---|
Molekulargewicht |
279.76 g/mol |
IUPAC-Name |
2-(3-phenylmethoxyphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NO2.ClH/c16-9-10-17-14-7-4-8-15(11-14)18-12-13-5-2-1-3-6-13;/h1-8,11H,9-10,12,16H2;1H |
InChI-Schlüssel |
PTZJLQZPPZBOBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)OCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


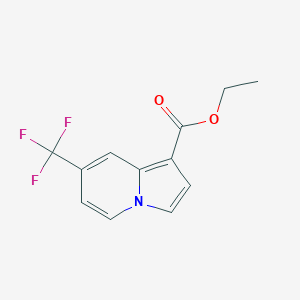
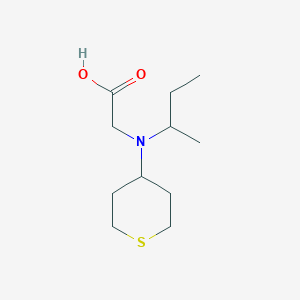

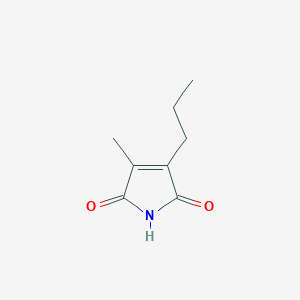
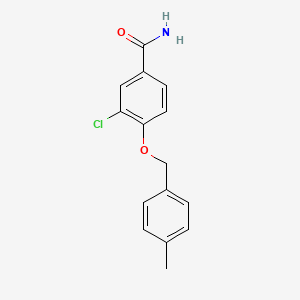
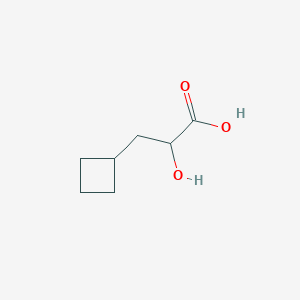
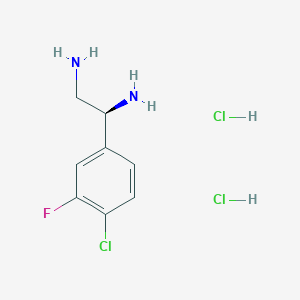
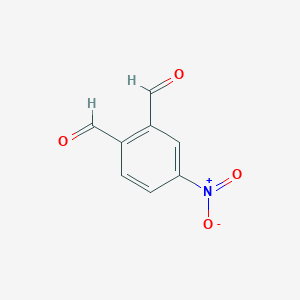

![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
